molecular formula C24H25N3O2S B2354621 2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1206992-84-8

2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2354621
CAS RN: 1206992-84-8
M. Wt: 419.54
InChI Key: XFDDTGSQHNFSQN-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-a]pyrazines and has shown promising results in biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole and pyrazolopyrimidine derivatives, including those with methoxy and butoxy substituents, are synthesized through reactions involving hydrazine hydrate and various other reagents. These compounds are characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR to confirm their structures (Hassan et al., 2014).

Biological Activities

  • The cytotoxic activity of some pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells has been evaluated, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).
  • Antidepressant activities of 3,5-diphenyl-2-pyrazoline derivatives have been studied, with certain compounds showing significant reduction in immobility times in mice, suggesting their potential in treating depression (Palaska et al., 2001).

Electrochromic Materials

  • Pyrazine derivatives, particularly those involving donor-acceptor polymeric structures with thiophene units, have been explored for their electrochromic properties. These compounds exhibit significant changes in transmittance in the near-IR region, making them suitable for NIR electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name

2-(4-butoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-3-4-14-29-20-10-8-19(9-11-20)22-16-23-24(25-12-13-27(23)26-22)30-17-18-6-5-7-21(15-18)28-2/h5-13,15-16H,3-4,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDTGSQHNFSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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